molecular formula C18H19ClN2O3 B369903 N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide CAS No. 892671-36-2

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide

Cat. No.: B369903
CAS No.: 892671-36-2
M. Wt: 346.8g/mol
InChI Key: DHSSBWMQQUMUBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide is an organic compound belonging to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide typically involves the reaction of 5-chloro-2-morpholin-4-yl-phenylamine with 3-methoxybenzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a methoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

892671-36-2

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8g/mol

IUPAC Name

N-(5-chloro-2-morpholin-4-ylphenyl)-3-methoxybenzamide

InChI

InChI=1S/C18H19ClN2O3/c1-23-15-4-2-3-13(11-15)18(22)20-16-12-14(19)5-6-17(16)21-7-9-24-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22)

InChI Key

DHSSBWMQQUMUBG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3

Origin of Product

United States

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